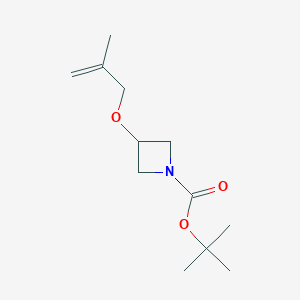
tert-Butyl 3-((2-methylallyl)oxy)azetidine-1-carboxylate
概要
説明
Tert-Butyl 3-((2-methylallyl)oxy)azetidine-1-carboxylate is a chemical compound with the molecular formula C12H21NO3 and a molecular weight of 227.3 g/mol
準備方法
The synthesis of tert-Butyl 3-((2-methylallyl)oxy)azetidine-1-carboxylate involves several steps. One common method includes the reaction of azetidine with tert-butyl chloroformate and 2-methylallyl alcohol under controlled conditions. The reaction typically requires a base such as triethylamine to facilitate the formation of the desired product. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
化学反応の分析
Tert-Butyl 3-((2-methylallyl)oxy)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups, depending on the reagents and conditions used.
科学的研究の応用
Tert-Butyl 3-((2-methylallyl)oxy)azetidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of tert-Butyl 3-((2-methylallyl)oxy)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Tert-Butyl 3-((2-methylallyl)oxy)azetidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-Butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate: This compound has a similar azetidine core but with a different substituent, leading to variations in its chemical reactivity and applications.
Tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate:
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
生物活性
tert-Butyl 3-((2-methylallyl)oxy)azetidine-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
- Molecular Formula : CHNO
- Molecular Weight : 225.30 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research on this compound has highlighted its potential in various biological contexts, particularly in neuroprotection and anti-inflammatory responses. The compound's structure suggests possible interactions with biological targets involved in these pathways.
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Neuroinflammation : The compound may reduce the production of pro-inflammatory cytokines, which are implicated in neurodegenerative diseases.
- Neuroprotective Effects : It has been suggested that the compound can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides, which are associated with Alzheimer's disease.
In Vitro Studies
A study investigated the effects of this compound on astrocytes exposed to Aβ. The results indicated a significant reduction in cell death and inflammatory markers such as TNF-α when treated with the compound, suggesting its protective role in neurodegeneration.
In Vivo Studies
In an animal model of Alzheimer's disease, administration of this compound resulted in improved cognitive function as assessed by behavioral tests. The treatment group showed lower levels of amyloid plaque accumulation compared to controls.
Data Tables
特性
IUPAC Name |
tert-butyl 3-(2-methylprop-2-enoxy)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-9(2)8-15-10-6-13(7-10)11(14)16-12(3,4)5/h10H,1,6-8H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAJZWWKEPECAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1CN(C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















